KK-103

Description

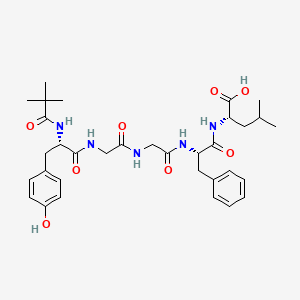

Structure

2D Structure

Propriétés

Formule moléculaire |

C33H45N5O8 |

|---|---|

Poids moléculaire |

639.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C33H45N5O8/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |

Clé InChI |

PLXKPFJEJTZVAE-GSDHBNRESA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of KK-103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KK-103 is an innovative prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK). It has been developed to overcome the inherent limitations of Leu-ENK, such as poor metabolic stability and low membrane permeability, which have historically hindered its therapeutic application. By acting as a more stable precursor, this compound facilitates the delivery of Leu-ENK to its target receptors, offering the potential for potent analgesia with a significantly improved side-effect profile compared to conventional opioid analgesics. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key experimental data and methodologies.

Core Mechanism of Action: A Prodrug Approach

The fundamental mechanism of action of this compound lies in its identity as a prodrug. It is a chemically modified version of Leu-ENK, specifically an N-pivaloyl analog, designed to enhance its stability in plasma.[1][2] Following systemic administration, this compound is believed to be converted in vivo to its active form, Leu-ENK.[3]

Primary Pharmacological Target: The Delta-Opioid Receptor

The therapeutic effects of this compound, once converted to Leu-ENK, are primarily mediated through the activation of the delta-opioid receptor (DOPr), a member of the G-protein coupled receptor (GPCR) family.[3] This is substantiated by evidence from preclinical studies where the antinociceptive effects of this compound were significantly attenuated by the administration of a delta-opioid receptor inhibitor.[4]

Pharmacokinetics

This compound exhibits markedly improved pharmacokinetic properties compared to its parent compound, Leu-ENK. The chemical modification in this compound leads to substantially increased plasma stability.

| Parameter | This compound | Leu-ENK | Reference |

| Plasma Half-life (t½) | ~37 hours | Not stable | [1][2] |

| Systemic Absorption | Rapid and substantially increased | Low | [3] |

| Brain Uptake | Observed with radiolabeled compound | Limited | [3] |

In Vivo Efficacy: Antinociception and Antidepressant-like Effects

The efficacy of this compound has been demonstrated in established animal models of pain and depression.

Antinociceptive Effects

| Experimental Model | Compound | Dose | Key Findings | Reference |

| Hot-Plate Test | This compound | 13 mg/kg (s.c.) | 10-fold greater antinociceptive effect (142 %MPE·h) | [1][2] |

| Leu-ENK | 13 mg/kg (s.c.) | 14 %MPE·h | [1][2] | |

| Morphine | 10 mg/kg (s.c.) | Comparable peak effect to this compound but shorter duration | [1][2] | |

| Formalin Test | This compound | 13 mg/kg (s.c.) | Reduced licking and biting time by ~50% in phase 2 compared to vehicle | [1][2] |

| Morphine | 10 mg/kg (s.c.) | Significant reduction in licking and biting time | [1][2] |

Antidepressant-like Effects

In preclinical models, this compound has demonstrated antidepressant-like activity, comparable to the tricyclic antidepressant desipramine.[3][4] This is consistent with the known role of the delta-opioid receptor in mood regulation.

Signaling Pathways

Upon conversion to Leu-ENK and subsequent binding to the delta-opioid receptor, a cascade of intracellular signaling events is initiated. The delta-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).

Caption: Signaling pathway of this compound following conversion to Leu-ENK.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess thermal pain sensitivity and the efficacy of centrally acting analgesics.

Caption: Workflow for the hot-plate test.

Methodology:

-

Animals: Male or female mice are acclimatized to the testing environment.

-

Drug Administration: this compound (e.g., 13 mg/kg), Leu-ENK (e.g., 13 mg/kg), morphine (e.g., 10 mg/kg), or a vehicle control is administered subcutaneously.

-

Testing: At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (typically 50-55°C).

-

Observation: The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded. A cut-off time is established to prevent tissue damage.

-

Data Analysis: The results are often expressed as the percentage of the maximum possible effect (%MPE).

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for evaluating the effects of analgesics on both acute and inflammatory pain.

Caption: Workflow for the formalin test.

Methodology:

-

Animals: Mice are acclimatized to individual observation chambers.

-

Drug Administration: this compound (e.g., 13 mg/kg), morphine (e.g., 10 mg/kg), or a vehicle control is administered subcutaneously prior to the formalin injection.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the hind paws.

-

Observation: The cumulative time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).

-

Data Analysis: The total time spent showing pain behaviors in each phase is compared across the different treatment groups.

Conclusion

This compound represents a promising advancement in opioid pharmacology. Its mechanism as a stable prodrug of Leu-ENK allows for effective activation of the delta-opioid receptor, leading to significant and prolonged antinociceptive and antidepressant-like effects. The preclinical data suggest a favorable safety profile with reduced side effects compared to traditional opioids. Further research to fully elucidate its pharmacokinetic profile and the precise mechanisms of its in vivo conversion will be crucial for its continued development as a novel therapeutic agent.

References

The Prodrug KK-103: A Technical Guide to a Novel Leucine-Enkephalin Analog for Pain and Depression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide, holds significant therapeutic potential for the management of pain and depression due to its potent agonism at the delta-opioid receptor, which is associated with fewer adverse effects than conventional mu-opioid receptor agonists.[1] However, its clinical utility is severely hampered by rapid enzymatic degradation in plasma, leading to a very short half-life and poor bioavailability.[1] The novel prodrug KK-103 was designed to overcome these limitations. By transiently modifying the N-terminus of Leu-ENK with a pivaloyl group, this compound exhibits markedly enhanced plasma stability, leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biotransformation, and comprehensive quantitative data from key preclinical studies. Detailed experimental protocols for the evaluation of its analgesic and antidepressant effects are also presented to facilitate further research and development in this promising area of neuropeptide therapeutics.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics.[1] Endogenous opioid peptides, such as leucine-enkephalin, represent a promising class of therapeutics. Leu-ENK is a pentapeptide (Tyr-Gly-Gly-Phe-Leu) that acts as an agonist at delta-opioid receptors and to a lesser extent at mu-opioid receptors.[1][4] Activation of delta-opioid receptors is known to produce potent analgesia with a reduced risk of the severe side effects associated with mu-opioid agonists, such as respiratory depression, tolerance, and dependence.[1]

The primary challenge in the therapeutic application of Leu-ENK is its rapid degradation by plasma peptidases, resulting in a very short biological half-life.[1] To address this, this compound was developed as a prodrug of Leu-ENK.[3] A pivaloyl group is attached to the N-terminal tyrosine of Leu-ENK, protecting it from enzymatic cleavage.[3] This chemical modification significantly enhances its stability in plasma, allowing for sustained systemic exposure and increased bioavailability.[1] Following administration, this compound is designed to undergo biotransformation to release the active Leu-ENK, thereby exerting its therapeutic effects.[1]

This guide will detail the core scientific data and methodologies related to the preclinical evaluation of this compound.

Mechanism of Action and Biotransformation

The therapeutic action of this compound is contingent on its conversion to the active metabolite, Leu-ENK, and the subsequent activation of opioid receptors.

Proposed Biotransformation Pathway

The conversion of the prodrug this compound to the active drug Leu-ENK is a critical step in its mechanism of action. This biotransformation is hypothesized to occur via enzymatic hydrolysis of the pivaloyl group from the N-terminus of the peptide.

Leucine-Enkephalin Signaling Pathway

Upon its release from this compound, Leu-ENK primarily binds to and activates the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and antidepressant-like effects.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Pharmacokinetic Parameters

Pharmacokinetic studies in mice following a single subcutaneous injection of this compound demonstrated rapid absorption and significantly improved systemic exposure compared to Leu-ENK.

| Parameter | This compound (13 mg/kg, s.c.) | Leucine-Enkephalin (13 mg/kg, s.c.) |

| Cmax (ng/mL) | 1350 ± 230 | Not Detected |

| Tmax (min) | 5 | - |

| AUC (ng·h/mL) | 380 ± 50 | Not Detected |

| Plasma Half-life (t½) | Markedly increased vs. Leu-ENK | < 2 minutes |

| Data presented as mean ± SEM. |

Opioid Receptor Binding Affinity

The binding affinity of this compound and its active metabolite, Leu-ENK, to opioid receptors is crucial for its pharmacological activity. While specific Ki values for this compound are not yet published, the pain-relieving effects of this compound are primarily mediated by the delta-opioid receptor after its likely conversion to Leu-ENK in vivo.[1]

| Ligand | Receptor | Ki (nM) |

| Leucine-Enkephalin | δ-Opioid Receptor | ~1-5 |

| μ-Opioid Receptor | ~10-50 | |

| κ-Opioid Receptor | >1000 | |

| Approximate values based on published literature for Leucine-Enkephalin. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Plasma Stability Assay

This assay is designed to assess the stability of this compound in plasma compared to Leu-ENK.

-

Test System: Mouse plasma.

-

Procedure:

-

This compound or Leu-ENK is incubated in fresh mouse plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[5]

-

The reaction is quenched by the addition of a protein precipitation agent (e.g., ice-cold acetonitrile).[5]

-

Samples are centrifuged to remove precipitated proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.[5]

-

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is determined from the degradation curve.

Ramped Hot-Plate Test

This test evaluates the antinociceptive effects of this compound against thermal pain.

-

Apparatus: A hot-plate apparatus with a programmable temperature ramp.

-

Animals: Male CD-1 mice.

-

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes.

-

The initial temperature of the hot plate is set to a non-noxious level (e.g., 40°C).

-

The temperature is then increased at a constant rate (e.g., 1°C every 10 seconds).

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off temperature (e.g., 55°C) is used to prevent tissue damage.

-

This compound, a vehicle control, or a reference analgesic is administered subcutaneously before the test.

-

-

Data Analysis: The mean latency to response is compared between treatment groups.

Formalin Test

This model assesses analgesic activity in a biphasic model of inflammatory pain.

-

Animals: Male CD-1 mice.

-

Procedure:

-

Mice are pre-treated with this compound, vehicle, or a reference drug.

-

A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.[1]

-

Mice are immediately placed in an observation chamber.

-

The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[1]

-

-

Data Analysis: The total licking/biting time in each phase is compared between the different treatment groups.

Brain Uptake Study

This study aims to determine if this compound can cross the blood-brain barrier.

-

Methodology:

-

This compound is radiolabeled (e.g., with Iodine-125 or Tritium).

-

The radiolabeled this compound is administered systemically to mice.

-

At specific time points, blood samples are collected, and the animals are euthanized.

-

The brains are harvested and homogenized.

-

The radioactivity in the brain homogenate and plasma is measured using a gamma counter or liquid scintillation counter.

-

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Leu-ENK-based therapeutics. By employing a prodrug strategy, this compound successfully overcomes the inherent pharmacokinetic limitations of the parent peptide, demonstrating enhanced plasma stability and systemic exposure. Preclinical studies have confirmed its efficacy in validated models of pain and depression, with a mechanism of action that is primarily mediated through the delta-opioid receptor.

The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers interested in advancing this compound or similar neuropeptide prodrugs. Future research should focus on a more detailed characterization of the biotransformation process, including the identification of the specific enzymes responsible for the conversion of this compound to Leu-ENK. Furthermore, long-term efficacy and safety studies, as well as a more thorough investigation of its potential for tolerance and dependence, will be crucial for its translation to clinical applications. The development of this compound highlights the potential of prodrug strategies to unlock the therapeutic promise of endogenous peptides for a new generation of safer and more effective treatments for pain, depression, and other neurological disorders.

References

- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACS Molecular Pharmaceutics March 2024 | Chemical & Petroleum Engineering [cpe.ku.edu]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on KSK-103 and its Interaction with the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide KSK-103, a bifunctional opioid ligand with a unique pharmacological profile. KSK-103 exhibits high affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), acting as a potent agonist at the MOR and a competitive antagonist at the DOR. This document details the available quantitative data on its receptor binding and functional activity, outlines the experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating novel opioid receptor modulators.

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in pain modulation and are the primary targets for opioid analgesics. The development of novel opioid ligands with improved therapeutic profiles, particularly those that can mitigate the adverse effects associated with classical opioids like morphine, is a significant area of research. KSK-103 (H-Dmt-c(SCH₂CH₂S)[D-Cys-Aic-D-Pen]OH) has emerged as a promising lead compound due to its distinct bifunctional activity. It combines MOR agonism, for potent analgesia, with DOR antagonism.[1] This combination is hypothesized to reduce the development of tolerance and dependence, which are major limitations of current opioid therapies.[1]

Quantitative Data

The following tables summarize the in vitro pharmacological data for KSK-103, providing a quantitative basis for its bioactivity at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of KSK-103

| Receptor | Ligand | Kᵢ (nM) ± SEM | Cell Line |

| Mu-Opioid Receptor (MOR) | KSK-103 | 0.6 ± 0.1 | C₆-rat glioma cells |

| Delta-Opioid Receptor (DOR) | KSK-103 | 0.9 ± 0.2 | C₆-rat glioma cells |

| Kappa-Opioid Receptor (KOR) | KSK-103 | >1000 | CHO-KOR cells |

Data extracted from Purington et al. (2011).[1]

Table 2: Functional Activity of KSK-103 at Mu-Opioid Receptors

| Assay | Parameter | Value ± SEM | Agonist | Cell Line |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.3 ± 0.1 | KSK-103 (Partial Agonist) | C₆-MOR cells |

| % Stimulation vs DAMGO | 59 ± 11% | KSK-103 | C₆-MOR cells | |

| Adenylyl Cyclase Inhibition | EC₅₀ (nM) | 0.8 ± 0.2 | KSK-103 (Agonist) | C₆-MOR cells |

| % Inhibition | 85 ± 5% | KSK-103 | C₆-MOR cells |

Data extracted from Purington et al. (2011).[1]

Table 3: Functional Antagonist Activity of KSK-103 at Delta-Opioid Receptors

| Assay | Parameter | Value ± SEM | Antagonist | Agonist | Cell Line |

| [³⁵S]GTPγS Binding | Kₑ (nM) | 4.4 ± 1.4 | KSK-103 | DPDPE | C₆-DOR cells |

| Adenylyl Cyclase Inhibition | Kₑ (nM) | 12 ± 3.3 | KSK-103 | DPDPE | C₆-DOR cells |

Data extracted from Purington et al. (2011).[1]

Synthesis of KSK-103

KSK-103 is a cyclic tetrapeptide synthesized using solid-phase peptide synthesis (SPPS) methodologies.[1]

General Synthesis Outline

The synthesis of the carboxylic acid terminal KSK-103 is performed on a chloromethylated polystyrene (Merrifield) resin.[1] The synthesis employs t-Butyloxycarbonyl (Boc) protection for the α-amino groups. The sulfhydryl groups of D-Cysteine and D-Penicillamine are protected with the p-methylbenzyl group.[1] Following the sequential addition of the amino acids, the peptide is cleaved from the resin and deprotected using anhydrous hydrogen fluoride in the presence of scavengers such as thiocresol and cresol.[1] The linear peptide is then cyclized via the formation of a disulfide bridge between the cysteine and penicillamine residues.

KSK-103 Synthesis Workflow Diagram.

Experimental Protocols

The following sections detail the generalized protocols for the key in vitro assays used to characterize KSK-103.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of KSK-103 for the mu, delta, and kappa opioid receptors.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from C₆-rat glioma cells stably expressing either the rat mu-opioid receptor (C₆-MOR) or the rat delta-opioid receptor (C₆-DOR), and from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-KOR).[1]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding assay.

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) and varying concentrations of the competing ligand (KSK-103).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a ligand to activate G proteins coupled to the opioid receptors.

Protocol:

-

Membrane Preparation: Membranes from C₆-MOR or C₆-DOR cells are prepared as described above.[1]

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test ligand (KSK-103). For antagonist determination, a fixed concentration of an agonist (e.g., DPDPE for DOR) is included.[1]

-

Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: For agonist activity, EC₅₀ and Eₘₐₓ values are determined. For antagonist activity, the antagonist affinity constant (Kₑ) is calculated from the rightward shift of the agonist dose-response curve.[1]

[³⁵S]GTPγS Binding Assay Workflow.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the downstream effect of opioid receptor activation on the production of cyclic AMP (cAMP).

Protocol:

-

Cell Culture: Whole C₆-MOR or C₆-DOR cells are used.[1]

-

Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin.

-

Ligand Addition: Varying concentrations of the test ligand (KSK-103) are added to determine its effect on forskolin-stimulated cAMP levels. For antagonist activity, cells are pre-incubated with the antagonist before the addition of an agonist.[1]

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of the ligand to inhibit (for Gᵢ-coupled receptors) forskolin-stimulated cAMP production is quantified to determine EC₅₀ and efficacy for agonists, or Kₑ for antagonists.[1]

Adenylyl Cyclase (cAMP) Assay Workflow.

Signaling Pathways

Opioid receptors, including the mu and delta subtypes, are Gᵢ/G₀-coupled GPCRs. Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other downstream effectors.

G Protein-Dependent Signaling

Activation of Gᵢ/G₀ proteins by an opioid agonist leads to the dissociation of the Gα and Gβγ subunits. The Gαᵢ/₀ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Opioid Receptor Signaling Pathway.

In Vivo Pharmacology

While the in vitro data for KSK-103 is well-characterized, there is a lack of published in vivo data for this specific compound. However, the preclinical evaluation of such a compound would typically involve assessing its antinociceptive effects in animal models of pain.

Hot Plate Test

This test is used to measure the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Generalized Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing apparatus.

-

Baseline Latency: The baseline latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface (typically 50-55°C) is recorded.

-

Drug Administration: The test compound (KSK-103) is administered, typically via subcutaneous or intravenous injection.

-

Post-treatment Latency: The latency to the nociceptive response is measured at various time points after drug administration.

-

Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE).

Tail-Flick Test

This is another common method to assess the analgesic effects of compounds against a thermal stimulus.

Generalized Protocol:

-

Animal Restraint: The animal (mouse or rat) is gently restrained.

-

Baseline Latency: A focused beam of radiant heat is applied to the tail, and the time taken for the animal to "flick" its tail away is recorded as the baseline latency.

-

Drug Administration: The test compound is administered.

-

Post-treatment Latency: The tail-flick latency is measured at different time intervals after drug administration.

-

Data Analysis: An increase in the tail-flick latency is indicative of an antinociceptive effect.

Conclusion

KSK-103 is a novel tetrapeptide with a compelling pharmacological profile as a MOR agonist and a DOR antagonist. The in vitro data robustly support its high affinity and functional activity at these receptors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KSK-103 and similar bifunctional opioid ligands. While in vivo data for KSK-103 is not yet publicly available, the established preclinical models for assessing antinociception will be crucial in determining its therapeutic potential. The unique mechanism of action of KSK-103 holds promise for the development of safer and more effective analgesics.

References

The Antinociceptive Profile of KK-103: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo antinociceptive properties of KK-103, a novel prodrug of the endogenous opioid peptide Leu-enkephalin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, efficacy in preclinical pain models, and the experimental methodologies used for its evaluation.

Core Findings:

-

Mechanism of Action: this compound functions as a stabilized prodrug of Leu-enkephalin, designed to overcome the rapid degradation of the natural peptide in plasma.[1][2] Upon administration, this compound is believed to be converted to Leu-enkephalin, which then primarily activates delta-opioid receptors to produce its pain-relieving effects.[1][2] This targeted activation suggests a potential for potent analgesia with a reduced side-effect profile compared to conventional opioids.[1][2]

-

In Vivo Efficacy: Preclinical studies in mice have demonstrated the prolonged antinociceptive efficacy of this compound in models of both acute and inflammatory pain, specifically the ramped hot plate and formalin tests.[1][2] These studies indicate a dose-dependent analgesic effect.[1][2]

-

Therapeutic Potential: Beyond its analgesic properties, this compound has also shown antidepressant-like activity in animal models, suggesting a potential dual therapeutic benefit for conditions involving comorbid pain and depression.[1][2]

Data Presentation

While specific quantitative data from dose-response studies of this compound in various pain models are not publicly available in the form of detailed tables, this section outlines the typical structure for presenting such findings. Researchers evaluating this compound would generate data that could be summarized as follows:

Table 1: Antinociceptive Efficacy of this compound in the Hot Plate Test

| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |

| Vehicle Control | - | Data | Data |

| This compound | Dose 1 | Data | Data |

| This compound | Dose 2 | Data | Data |

| This compound | Dose 3 | Data | Data |

| Positive Control (e.g., Morphine) | Dose | Data | Data |

%MPE is calculated using the formula: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Effect of this compound in the Formalin Test

| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (seconds) | Phase 2 Licking Time (seconds) | % Inhibition (Phase 1) | % Inhibition (Phase 2) |

| Vehicle Control | - | Data | Data | Data | Data |

| This compound | Dose 1 | Data | Data | Data | Data |

| This compound | Dose 2 | Data | Data | Data | Data |

| This compound | Dose 3 | Data | Data | Data | Data |

| Positive Control (e.g., Morphine) | Dose | Data | Data | Data | Data |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are detailed protocols for key in vivo assays used to assess antinociception.

Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic effects of centrally acting compounds by measuring the latency of a thermal-induced pain response.

Apparatus:

-

Hot plate apparatus with precise temperature control (e.g., 52-55°C).

-

A transparent cylindrical restrainer to confine the animal to the heated surface.

-

Timer.

Procedure:

-

Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Gently place each animal on the hot plate, which is maintained at a constant temperature, and start the timer.

-

Observation: Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.

-

Recording: Stop the timer at the first sign of a nocifensive response and record the latency.

-

Cut-off Time: A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-Treatment Latency: At predetermined time points after drug administration, repeat the hot plate test to measure the post-treatment latency.

Formalin Test

The formalin test is a model of tonic chemical nociception that allows for the assessment of both acute and persistent inflammatory pain.

Apparatus:

-

Observation chambers with transparent walls.

-

Syringes for formalin and drug administration.

-

Timer.

Procedure:

-

Acclimation: Place the animals in the observation chambers for at least 30 minutes to allow for acclimation.

-

Drug Administration: Administer this compound or the vehicle control prior to the formalin injection.

-

Formalin Injection: Inject a dilute solution of formalin (typically 1-5% in saline) into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start the timer. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

-

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of compounds by measuring the latency to a thermal stimulus applied to the tail.

Apparatus:

-

Tail-flick apparatus with a radiant heat source.

-

Animal restrainer.

-

Timer.

Procedure:

-

Acclimation: Acclimate the animals to the restrainer and the testing environment.

-

Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source.

-

Stimulus Application: Activate the heat source and start the timer.

-

Response Measurement: The latency to the reflexive flick or withdrawal of the tail from the heat source is recorded.

-

Cut-off Time: A cut-off time is employed to prevent tissue injury.

-

Drug Administration and Testing: Administer the test compound and measure the tail-flick latency at various time points post-administration.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced visceral pain model sensitive to both centrally and peripherally acting analgesics.

Apparatus:

-

Observation chambers.

-

Syringes for acetic acid and drug administration.

-

Timer.

Procedure:

-

Acclimation: Acclimate the animals to the observation chambers.

-

Drug Administration: Administer this compound or a control substance.

-

Acetic Acid Injection: After a predetermined pre-treatment time, inject a dilute solution of acetic acid (typically 0.6-1%) intraperitoneally.

-

Observation and Counting: Immediately place the animal back in the observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a set period (e.g., 10-20 minutes). A writhe is characterized by a constriction of the abdomen, stretching, and extension of the hind limbs.

-

Data Analysis: The total number of writhes is compared between the different treatment groups.

Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: Workflow for assessing the antinociceptive effects of this compound in vivo.

Caption: Proposed mechanism of this compound's antinociceptive action via delta-opioid receptor signaling.

References

The Antidepressant Potential of KK-103: A Technical Whitepaper

A Novel Leu-Enkephalin Prodrug for Mood Disorders

Introduction: KK-103 is an investigational prodrug of the endogenous neuropeptide Leucine-enkephalin (Leu-ENK), which is known to modulate pain and mood through its action on opioid receptors.[1][2] Leu-ENK itself has limited therapeutic utility due to high proteolytic instability and poor systemic absorption.[1][2] this compound was designed to overcome these limitations by enhancing plasma stability and facilitating systemic absorption, thereby enabling its central nervous system effects.[1][2] Preclinical research has demonstrated that this compound exhibits significant antidepressant-like properties, comparable to established antidepressant medications, alongside a favorable side-effect profile.[1][2] This whitepaper provides a comprehensive technical overview of the research conducted on the antidepressant properties of this compound.

Core Quantitative Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

| Pharmacokinetic Parameters | This compound | Leu-ENK | Notes |

| Plasma Stability | Markedly Increased | Low | This compound demonstrates significantly higher resistance to proteolytic degradation in mouse plasma compared to Leu-ENK.[1][2] |

| Systemic Adsorption | Rapid and Substantially Increased | Low | Following administration, this compound shows enhanced absorption into the systemic circulation.[1][2] |

| Blood Plasma Exposure | Substantially Increased | Low | The overall exposure to the active moiety is significantly greater with this compound administration.[1][2] |

| Brain Uptake | Observed | Not specified | Radiolabeled this compound has been shown to cross the blood-brain barrier and accumulate in the brain after systemic administration.[1][2] |

| Antidepressant-like Efficacy | This compound | Desipramine | Vehicle Control | Notes |

| Forced Swim Test (Immobility Time) | Comparable to Desipramine | Significant Reduction | Baseline | This compound produced a significant reduction in immobility time in mice, an effect that was comparable to the established antidepressant desipramine.[1][2] |

| Side Effect Profile | This compound | Morphine | Notes |

| Gastrointestinal Inhibition | Minimal | Significant | Compared to morphine, this compound induces fewer and weaker side effects on gastrointestinal transit.[3] |

| Sedation | No Incidence | Significant | This compound did not produce sedation at doses that were effective for antinociception and antidepressant-like effects.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Animals

-

Species: Mice were used for the behavioral and pharmacokinetic studies.[2] The specific strain of mice was not detailed in the provided abstracts.

Pharmacokinetic Studies

-

Plasma Stability Assay: The stability of this compound and Leu-ENK was assessed in mouse plasma. The specific protocol, including concentrations, time points, and analytical methods (e.g., LC-MS/MS), would be detailed in the full publication.

-

Systemic Absorption and Brain Uptake: Radiolabeled this compound was administered systemically to mice.[1][2] Blood and brain tissue were collected at various time points to determine the concentration and distribution of the compound.

Behavioral Studies

-

Forced Swim Test (FST): This is a standard preclinical model for assessing antidepressant-like activity.

-

Procedure: Mice are placed in a cylinder filled with water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured over a set period.

-

Drug Administration: this compound, desipramine (positive control), or a vehicle (negative control) were administered to different groups of mice prior to the test. The specific doses and administration routes were not detailed in the abstracts.

-

Outcome Measure: A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Receptor Binding and Mechanism of Action Studies

-

Receptor Blockade Assays: To determine the receptor mediating the effects of this compound, antagonist studies were performed.

-

Antagonists Used:

-

Procedure: The antagonists were administered prior to this compound, and the antidepressant-like or antinociceptive effects were then measured.

-

Outcome: The reduction or complete blockade of this compound's effects by a specific antagonist indicates the involvement of that receptor subtype. The results showed that the effects of this compound are largely mediated by the delta-opioid receptor.[3]

-

Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed pathway for this compound's antidepressant effects.

Caption: Proposed mechanism of this compound's antidepressant action.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical experimental workflow for assessing a novel antidepressant candidate like this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of depression. By acting as a stable prodrug of Leu-enkephalin, it effectively delivers the active neuropeptide to the central nervous system, where it exerts its antidepressant-like effects primarily through the activation of delta-opioid receptors.[1][2][3] Notably, this compound demonstrates comparable efficacy to a conventional antidepressant, desipramine, while exhibiting a more favorable side-effect profile with minimal gastrointestinal inhibition and no sedation.[1][2] Further research, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of this compound for mood disorders.

References

An In-depth Technical Guide to RAP-103 for Neuropathic Pain Studies

A Note on Compound Designations: Initial inquiries into "KK-103" for neuropathic pain have revealed a potential ambiguity with another compound, RAP-103 . While this compound is identified as a promising Leu-Enkephalin prodrug with general analgesic properties, the body of research specifically investigating therapeutic potential in neuropathic pain models points significantly to RAP-103 , a multi-target chemokine receptor antagonist. This guide will focus on the substantial preclinical evidence supporting RAP-103 as a novel agent for the study and potential treatment of neuropathic pain.

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. RAP-103 has emerged as a promising preclinical candidate, demonstrating significant efficacy in rodent models of neuropathic pain. This peptide-based therapeutic functions as a potent antagonist of key chemokine receptors—CCR2, CCR5, and CCR8—which are critically involved in the neuroinflammatory processes that drive neuropathic pain. By targeting these receptors, RAP-103 modulates microglial activation and monocyte infiltration, thereby interrupting the signaling cascade that leads to central sensitization and persistent pain states. This document provides a comprehensive overview of the preclinical data on RAP-103, including its mechanism of action, efficacy in various neuropathic pain models, and detailed experimental protocols to aid researchers in the field.

Core Compound Profile: RAP-103

| Feature | Description |

| Compound Name | RAP-103 |

| Compound Type | Short peptide, stabilized analog of DAPTA (D-ala-peptide T-amide) |

| Primary Mechanism of Action | Multi-target chemokine receptor antagonist |

| Primary Targets | CCR2, CCR5, CCR8 |

| Therapeutic Indication | Neuropathic Pain |

| Route of Administration | Oral |

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of RAP-103 in the context of neuropathic pain.

Table 3.1: In Vitro Receptor Antagonist Activity

| Target Receptor | Ligand | Assay | IC50 |

| CCR2 | Monocyte Chemotaxis | 4.2 pM[1] | |

| CCR5 | Monocyte Chemotaxis | 0.18 pM[1] | |

| CCR8 | CCL1 | Microglial Chemotaxis | 7.7 fM[2] |

Table 3.2: Efficacy in Preclinical Neuropathic Pain Models

| Pain Model | Species | Dosing Regimen | Outcome |

| Partial Sciatic Nerve Ligation | Rat | 0.05-1 mg/kg (oral) for 7 days | Prevention of mechanical allodynia and thermal hyperalgesia.[1] |

| Partial Sciatic Nerve Ligation | Rat | 0.2-1 mg/kg (oral) from days 8-12 post-injury | Reversal of established mechanical hypersensitivity.[1] |

| Streptozotocin-induced Diabetic Peripheral Neuropathy | Rat | 0.02-0.5 mg/kg/day (oral) for 7 days | Complete reversal of established mechanical and cold allodynia.[3] |

Mechanism of Action and Signaling Pathways

RAP-103 exerts its analgesic effects by disrupting the signaling of key chemokines involved in the pathogenesis of neuropathic pain. Following nerve injury, damaged neurons and infiltrating immune cells release chemokines such as CCL2, CCL3, and CCL5. These chemokines bind to their respective receptors (CCR2, CCR5, and CCR8) on microglia and monocytes/macrophages, leading to their activation and migration to the site of injury. Activated microglia, in turn, release a host of pro-inflammatory mediators, including cytokines (e.g., IL-1β, TNF-α) and other chemokines, which further amplify the inflammatory response and contribute to the hyperexcitability of pain-sensing neurons in the spinal cord (central sensitization). RAP-103, by blocking these chemokine receptors, inhibits microglial activation and monocyte infiltration, thereby dampening the neuroinflammatory cascade and alleviating pain hypersensitivity.

Caption: Signaling pathway of RAP-103 in mitigating neuropathic pain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of RAP-103.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

This model induces chronic neuropathic pain through a nerve constriction injury.

Caption: Experimental workflow for the Partial Sciatic Nerve Ligation model.

Protocol Details:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthetize the animal using isoflurane or another suitable anesthetic.

-

Surgical Procedure:

-

Make a small incision on the lateral aspect of the thigh.

-

Carefully expose the common sciatic nerve by blunt dissection of the biceps femoris muscle.

-

Gently isolate the nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.

-

-

Drug Administration: RAP-103 or vehicle is administered orally via gavage at the specified doses and time points.

Streptozotocin (STZ)-Induced Diabetic Peripheral Neuropathy (DPN) Model

This model mimics neuropathic pain associated with diabetes.

Caption: Experimental workflow for the STZ-induced Diabetic Peripheral Neuropathy model.

Protocol Details:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and animals with levels consistently above 250 mg/dL are considered diabetic.

-

Development of Neuropathy: Animals are monitored for several weeks to allow for the development of neuropathic pain, characterized by mechanical and cold allodynia.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments as described in the PSNL model.

-

Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

-

-

Drug Administration: RAP-103 or vehicle is administered orally daily for the duration of the study.[3]

Monocyte Chemotaxis Assay

This in vitro assay is used to determine the inhibitory effect of RAP-103 on monocyte migration.

Protocol Details:

-

Cell Source: Primary human or rodent monocytes are isolated from peripheral blood.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.

-

Procedure:

-

Monocytes are placed in the upper chamber of the transwell.

-

The lower chamber contains a chemoattractant (e.g., CCL2 or CCL5) with or without varying concentrations of RAP-103.

-

The plate is incubated to allow for monocyte migration through the membrane towards the chemoattractant.

-

-

Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value for RAP-103 is calculated by plotting the percentage of inhibition of chemotaxis against the log concentration of the compound.

Conclusion and Future Directions

The preclinical data for RAP-103 strongly support its continued investigation as a potential therapeutic for neuropathic pain. Its novel mechanism of action, targeting the underlying neuroinflammatory processes, offers a distinct advantage over existing analgesics. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of RAP-103, as well as its long-term safety and efficacy in more chronic models of neuropathic pain. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic value of RAP-103 in patients suffering from this debilitating condition.

References

- 1. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropathic pain inhibitor, RAP-103, is a potent inhibitor of microglial CCL1/CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of morphine antinociception and inhibition of diabetic neuropathic pain by the multi-chemokine receptor antagonist peptide RAP-103 - PMC [pmc.ncbi.nlm.nih.gov]

The Central Nervous System Profile of KK-103: A Novel Leu-Enkephalin Analog for Pain and Mood Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KK-103 is a novel, chemically modified analog of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK). Developed to overcome the inherent limitations of native enkephalins, such as poor metabolic stability and limited bioavailability, this compound exhibits a promising preclinical profile as a potent and safer analgesic with potential antidepressant effects. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, detailing its mechanism of action, in vivo efficacy, and safety profile. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the pharmacological characteristics of this compound.

Introduction

The opioid system is a critical regulator of pain and emotion. While traditional opioid analgesics, such as morphine, are highly effective, their clinical utility is hampered by a narrow therapeutic window and a high risk of severe side effects, including respiratory depression, tolerance, and dependence.[1] Endogenous opioid peptides, like Leu-ENK, represent a promising alternative as they can provide potent analgesia with a more favorable side-effect profile.[2] However, their therapeutic potential is limited by rapid degradation in plasma and poor penetration across the blood-brain barrier.[1]

This compound is an N-pivaloyl analog of Leu-ENK designed to address these limitations.[1][3] Preclinical studies have demonstrated that this compound has a significantly extended plasma half-life and elicits potent, long-lasting antinociceptive effects in rodent models of pain.[2][3] Notably, these effects are achieved without the adverse effects commonly associated with traditional opioids.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the CNS pharmacology of this compound.

Mechanism of Action: Delta-Opioid Receptor Agonism

This compound exerts its effects on the central nervous system primarily by acting as an agonist at opioid receptors.[1] In vitro binding assays have shown that this compound has a high affinity for the delta-opioid receptor (DOR), with a relative binding affinity of 68% compared to its parent compound, Leu-ENK.[1][3] It is hypothesized that this compound may act as a prodrug, converting to Leu-ENK in vivo to activate DORs.[2]

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist like this compound (or its active metabolite), a conformational change in the receptor initiates a downstream signaling cascade, leading to the modulation of neuronal excitability.

Preclinical Efficacy: In Vivo Studies

The analgesic and potential antidepressant effects of this compound have been evaluated in well-established rodent models.

Antinociceptive Effects

The hot-plate test is a widely used model to assess the efficacy of analgesics against thermally induced pain. In this assay, this compound demonstrated a significantly prolonged and potent antinociceptive effect compared to Leu-ENK and a more sustained effect than morphine.[3]

Table 1: Antinociceptive Efficacy of this compound in the Murine Hot-Plate Test

| Compound | Dose (mg/kg, s.c.) | Peak Effect (%MPE) | Area Under the Curve (%MPE·h) |

| Leu-ENK | 13 | < 20% | 14 |

| This compound | 13 | ~60% at 3h | 142 |

| Morphine | 10 | > 80% at 0.5h | 138 |

%MPE: Maximum Possible Effect

The formalin test is a model of tonic pain that involves two distinct phases: an initial, acute phase resulting from direct nociceptor activation, and a later, inflammatory phase. This compound was effective in reducing pain behaviors in the second phase of the formalin test, suggesting its potential utility in managing inflammatory pain.[3]

Table 2: Effect of this compound in the Murine Formalin Test

| Treatment Group | Dose (mg/kg, s.c.) | Licking/Biting Time (Phase 2, 20-40 min) |

| Vehicle | - | Baseline |

| This compound | 13 | ~50% reduction vs. Vehicle |

| Morphine | 10 | Significant reduction vs. Vehicle |

Antidepressant-like Effects

Preliminary studies suggest that this compound may also possess antidepressant-like properties, an effect consistent with the known role of the delta-opioid system in mood regulation.[2] Further investigation into this therapeutic potential is warranted.

Pharmacokinetics and Safety Profile

A key advantage of this compound is its improved pharmacokinetic profile and enhanced safety compared to traditional opioids.

Pharmacokinetics

This compound exhibits a remarkably extended plasma half-life of 37 hours, a significant improvement over the fleeting presence of native Leu-ENK.[1][3] Studies with radiolabeled this compound have confirmed its ability to cross the blood-brain barrier and achieve central nervous system exposure.[4] However, detailed quantitative biodistribution data is not yet publicly available.

Table 3: Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value |

| Plasma Half-life (t½) | 37 hours |

| Relative DOR Binding Affinity | 68% (vs. Leu-ENK) |

| Brain Uptake | Confirmed with radiolabeled compound |

Safety Profile

In preclinical models, this compound has demonstrated a superior safety profile compared to morphine. Notably, it did not induce respiratory depression, a life-threatening side effect of many conventional opioids.[1] Furthermore, studies have shown a lack of physical dependence and tolerance development with repeated administration of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Hot-Plate Test Protocol

-

Animals: Male CD-1 mice.

-

Apparatus: Hot plate analgesia meter set to a constant temperature of 55 ± 0.5 °C.

-

Procedure:

-

Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time of 30 seconds is used to prevent tissue damage.

-

Baseline latencies are determined before drug administration.

-

This compound, morphine, or vehicle is administered subcutaneously (s.c.).

-

Post-treatment latencies are measured at various time points (e.g., 0.5, 1, 2, 3, 4, 5 hours).

-

-

Data Analysis: The antinociceptive effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The area under the %MPE versus time curve (AUC) is then calculated to determine the overall antinociceptive effect.

Formalin Test Protocol

-

Animals: Male CD-1 mice.

-

Procedure:

-

Mice are placed in individual observation chambers for acclimatization.

-

This compound, morphine, or vehicle is administered subcutaneously (s.c.).

-

After a predetermined pretreatment time, a 2.5% formalin solution (20 µL) is injected into the plantar surface of the right hind paw.

-

The cumulative time spent licking and biting the injected paw is recorded in 5-minute intervals for up to 40 minutes.

-

-

Data Analysis: The total licking/biting time is calculated for the early phase (0-5 minutes) and the late phase (20-40 minutes).

Conclusion and Future Directions

This compound represents a significant advancement in the development of safer and more effective opioid analgesics. Its unique pharmacological profile, characterized by potent delta-opioid receptor agonism, a prolonged plasma half-life, and a favorable safety profile, positions it as a promising candidate for the treatment of various pain states. The additional potential for antidepressant-like effects further enhances its therapeutic appeal.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including comprehensive biodistribution studies to quantify its CNS penetration and accumulation in other key organs. Elucidating the precise metabolic pathways and confirming the in vivo conversion to Leu-ENK will also be crucial. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a clinically meaningful therapeutic for patients suffering from pain and mood disorders.

References

- 1. An Effective and Safe Enkephalin Analog for Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KK-103: A Novel Leu-Enkephalin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1][2] Developed to overcome the inherent instability of Leu-ENK in plasma, this compound exhibits significantly enhanced pharmacokinetic properties, leading to potent antinociceptive and antidepressant-like effects.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical evaluation of this compound, based on currently available research.

Chemical Structure and Properties

This compound is a chemical modification of Leu-ENK, designed to increase its metabolic stability and permeability.[4] While the exact chemical structure is proprietary and not publicly disclosed in detail, it is described as an N-pivaloyl analog of Leu-ENK. The core structure is based on the pentapeptide sequence of Leu-ENK (Tyr-Gly-Gly-Phe-Leu).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C33H45N5O | MedchemExpress.com[2] |

| Molecular Weight | 639.74 g/mol | MedchemExpress.com[2] |

| Description | A precursor of Leucine-enkephalin | MedchemExpress.com[2] |

| Plasma Half-life (mice) | Markedly increased compared to Leu-ENK | Hohenwarter et al., 2024[1][3] |

| Binding Affinity | High affinity for the delta-opioid receptor | Inferred from Hohenwarter et al., 2024[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug that, after systemic administration, is converted in vivo to the active Leu-ENK peptide.[1] Leu-ENK is an endogenous agonist for opioid receptors, with a particular preference for the delta-opioid receptor (DOR).

The proposed signaling pathway for this compound is as follows:

Activation of the DOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[1] This results in hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain signaling and mood regulation, ultimately producing antinociceptive and antidepressant effects.

Preclinical Studies: Experimental Protocols and Results

The preclinical efficacy of this compound has been evaluated in various animal models. The following sections summarize the key experimental protocols and findings.

In Vitro Plasma Stability Assay

-

Objective: To determine the stability of this compound in plasma compared to native Leu-ENK.

-

Methodology: While the detailed protocol is not publicly available, it can be inferred that this compound and Leu-ENK were incubated in mouse plasma at 37°C. Aliquots were taken at various time points, and the concentration of the respective peptide was determined using a suitable analytical method, likely high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Results: this compound demonstrated a markedly increased plasma stability in mice compared to Leu-ENK.[1]

Pharmacokinetic Studies

-

Objective: To assess the systemic absorption and plasma exposure of this compound following administration.

-

Methodology: this compound and Leu-ENK were administered to mice, likely via subcutaneous or intravenous injection. Blood samples were collected at different time intervals, and the plasma concentrations of the compounds were quantified.

-

Results: this compound showed rapid and substantially increased systemic absorption and blood plasma exposure compared to Leu-ENK.[1][3] Studies with radiolabeled this compound also indicated brain uptake after systemic administration.[1][5]

Antinociceptive Efficacy: Ramped Hot Plate and Formalin Tests

-

Objective: To evaluate the pain-relieving effects of this compound in models of acute thermal pain and inflammatory pain.

-

Methodology:

-

Ramped Hot Plate Test: Mice were administered this compound, and the latency to a pain response (e.g., licking a paw) on a surface with gradually increasing temperature was measured.

-

Formalin Test: Following this compound administration, a dilute formalin solution was injected into the paw of the mice, and the time spent licking or biting the injected paw was recorded.

-

-

Results: In both models, this compound produced a prolonged and dose-dependent antinociceptive effect.[1] The pain-alleviating effect was shown to be primarily mediated by the activation of the delta-opioid receptor.[1]

Antidepressant-like Activity

-

Objective: To assess the potential antidepressant effects of this compound.

-

Methodology: The specific behavioral test used (e.g., forced swim test or tail suspension test) is not detailed in the available abstracts. These tests typically measure the immobility time of rodents in a stressful situation, with a reduction in immobility indicating an antidepressant-like effect.

-

Results: this compound produced an antidepressant-like activity comparable to the standard antidepressant drug desipramine.[1]

Side Effect Profile

-

Objective: To evaluate the potential adverse effects of this compound, particularly those common to conventional opioids.

-

Methodology: The assessment likely involved monitoring for gastrointestinal inhibition (e.g., charcoal meal transit test) and sedation (e.g., open field test or rotarod test).

-

Results: this compound demonstrated minimal gastrointestinal inhibition and no incidence of sedation at effective doses.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 2: In Vivo Efficacy of this compound

| Parameter | This compound | Leu-ENK | Morphine | Vehicle | Source |

| Antinociceptive Effect (Hot Plate) | Prolonged & Dose-dependent | Not reported | - | - | Hohenwarter et al., 2024[1] |

| Antinociceptive Effect (Formalin) | Prolonged & Dose-dependent | Not reported | - | - | Hohenwarter et al., 2024[1] |

| Antidepressant-like Effect | Comparable to Desipramine | Not reported | - | - | Hohenwarter et al., 2024[1] |

| Gastrointestinal Inhibition | Minimal | Not reported | - | - | Hohenwarter et al., 2024[1] |

| Sedation | Not observed | Not reported | - | - | Hohenwarter et al., 2024[1] |

Experimental Workflows

The general workflow for the preclinical evaluation of this compound can be visualized as follows:

Conclusion

This compound is a promising preclinical candidate that effectively delivers the therapeutic benefits of Leu-ENK through a prodrug approach. Its enhanced stability and favorable pharmacokinetic profile translate to significant antinociceptive and antidepressant-like effects in animal models, with a notable lack of common opioid-related side effects. Further research is warranted to fully elucidate its clinical potential for the treatment of chronic pain and depression.

References

- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]

- 4. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]

- 5. pubs.acs.org [pubs.acs.org]

Preclinical Profile of KK-103: A Novel Leu-Enkephalin Prodrug for Analgesia and Antidepressant Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK) designed to overcome the inherent limitations of the parent molecule, primarily its rapid proteolytic degradation and poor systemic efficacy. Preclinical research has demonstrated that this compound exhibits significantly enhanced plasma stability, leading to prolonged antinociceptive and antidepressant-like effects in murine models. The mechanism of action is believed to involve the in vivo conversion of this compound to Leu-ENK, which then acts as an agonist at the delta opioid receptor (DOR). This document provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, in vivo efficacy, and proposed mechanism of action, to support further research and development.

Introduction

The endogenous opioid system plays a crucial role in modulating pain and mood. Leu-ENK, a pentapeptide, is a key agonist of the delta opioid receptor and has shown potent analgesic properties with a potentially better side-effect profile compared to conventional mu-opioid receptor agonists like morphine.[1][2] However, the therapeutic application of Leu-ENK is severely hampered by its high susceptibility to enzymatic degradation, rendering it ineffective upon systemic administration.[1] this compound, an N-pivaloyl analog of Leu-ENK, was developed to address this challenge by increasing its stability in plasma.[3] This modification has resulted in a promising preclinical candidate with sustained analgesic and potential antidepressant activities.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Notes | Reference(s) |

| Receptor Binding Affinity | ||||

| Delta Opioid Receptor (DOR) | 68% relative to Leu-ENK | Not Specified | N-pivaloyl analog this compound showed the highest binding affinity among a series of analogs. | [3] |

| Plasma Stability | ||||

| Half-life (t½) | 37 hours (extrapolated) | Mouse | More than 90% of intact this compound remained after 5 hours of incubation in plasma. | [3][5] |

| Half-life (t½) of Leu-ENK | 25 minutes | Mouse | For comparison. | [5] |

| Cerebrospinal Fluid (CSF) Stability | ||||

| % Recovered after 5h | >95% | Not Specified | Indicates high stability in CSF. | [5] |

Table 2: In Vivo Efficacy of this compound in Murine Pain Models

| Assay | Species | Dose (Route) | Key Findings | Reference(s) |

| Hot Plate Test | Mouse | 13 mg/kg (s.c.) | - 10-fold improved antinociception compared to Leu-ENK (142 %MPE·h vs. 14 %MPE·h).- Weaker but longer-lasting effect compared to morphine.- Onset of significant effect at 1.5 hours, peak at 2-3 hours, sustained effect at 5 hours. | [3][4][5] |

| Formalin Test | Mouse | 13 mg/kg (s.c.) | - Reduced licking and biting time to ~50% relative to the vehicle group. | [3] |

Table 3: Comparative Efficacy of this compound

| Compound | Assay | AUC of Antinociceptive Efficacy (%MPE·h) | Reference(s) |

| This compound | Hot Plate Test | 142 ± 15 | [5] |

| Leu-ENK | Hot Plate Test | 14 ± 6 | [5] |

| Morphine | Hot Plate Test | 138 ± 12 | [5] |

Experimental Protocols

Hot Plate Test for Thermal Nociception

The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily evaluating centrally mediated analgesia.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C. A transparent glass cylinder is placed on the surface to confine the mouse.

-

Procedure:

-

Mice are habituated to the testing room and apparatus before the experiment.

-

A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.

-

This compound, a vehicle control, or a reference compound (e.g., morphine) is administered, typically via subcutaneous injection.

-

At predetermined time points after drug administration (e.g., 1.5, 2, 3, and 5 hours), the mice are again placed on the hot plate, and the response latency is measured.

-

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The Area Under the Curve (AUC) of the %MPE over time can be calculated to represent the total analgesic effect.

Formalin Test for Inflammatory Pain

The formalin test is a model of continuous pain resulting from tissue injury and inflammation. It has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.

-

Procedure:

-

Mice are placed in an observation chamber for acclimatization.

-

A dilute solution of formalin (e.g., 1-2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after injection, the time the mouse spends licking or biting the injected paw is recorded for two distinct periods:

-

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is attributed to the direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 20-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.

-

-

The test compound (this compound), vehicle, or a positive control is administered prior to the formalin injection.

-

-

Data Analysis: The total time spent licking and biting is calculated for each phase. A reduction in this time compared to the vehicle-treated group indicates an antinociceptive effect.

Mandatory Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves its conversion to Leu-ENK, which then activates the delta opioid receptor (DOR), a G-protein coupled receptor (GPCR).

Caption: Proposed signaling pathway of this compound via delta opioid receptor activation.

Experimental Workflow

The following diagram illustrates a typical in vivo efficacy study workflow for evaluating a novel analgesic compound like this compound.

Caption: General experimental workflow for in vivo analgesic efficacy testing.

Logical Relationship

This diagram outlines the logical progression from the therapeutic challenge to the development and preclinical validation of this compound.

Caption: Logical framework for the development and validation of this compound.

References

- 1. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]

- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug KK-103: A Technical Guide to its Delta-Opioid Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK), designed to overcome the pharmacokinetic limitations of its parent compound.[1] This document provides a comprehensive technical overview of the binding characteristics of this compound to the delta-opioid receptor (DOR), its mechanism of action, and the experimental methodologies used to elucidate these properties. The analgesic and antidepressant-like effects of this compound are primarily mediated through its in vivo conversion to Leu-ENK and subsequent activation of the DOR.[1]

Introduction

Leucine-enkephalin (Leu-ENK) is an endogenous pentapeptide that modulates pain and mood by acting as an agonist at delta-opioid receptors (DORs).[1] However, its therapeutic potential is limited by rapid degradation in plasma.[1] this compound, a pivaloyl-conjugated form of Leu-ENK, exhibits significantly increased plasma stability and enhanced systemic exposure, allowing for sustained activation of DORs in the central nervous system.[1][2] This guide details the receptor binding affinity of this compound and its active metabolite, Leu-ENK, and outlines the downstream signaling pathways.

Receptor Binding Affinity

The primary mechanism of action of this compound is its conversion to Leu-ENK, which then binds to and activates DORs. The binding affinity of both this compound and Leu-ENK to the delta-opioid receptor has been characterized through competitive radioligand binding assays.

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity |

| Leu-Enkephalin | Delta-Opioid Receptor (DOR) | 1.26 nM[3] | 100% |